

Technical Guide: Structure and Function of ω -Agatoxin IVA

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Compound of Interest

Compound Name: ω -Agatoxin IVA (trifluoroacetate salt)

Cat. No.: B1164600

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Executive Summary

ω -Agatoxin IVA (

ω -Aga IVA) is a 48-amino acid peptide neurotoxin isolated from the venom of the American funnel-web spider, *Agelenopsis aperta*.^{[1][2][3][4][5]} It is the defining pharmacological tool for isolating P-type voltage-gated calcium currents (CaV2.1 channels) in central neurons. Unlike pore-blocking toxins (e.g.,

ω -Conotoxin GVIA),

ω -Aga IVA acts as a gating modifier, binding to the voltage-sensing domain to inhibit channel opening. This guide details its structural biology, unique mechanism of action, and standardized protocols for its use in electrophysiology and drug discovery.

Structural Biology & Chemical Properties^[6]

Primary Sequence and Motif

ω -Agatoxin IVA belongs to the inhibitor cystine knot (ICK) family, a structural class known for exceptional thermal and proteolytic stability. It contains 48 amino acid residues with eight cysteines forming four disulfide bridges.^[6]

Primary Sequence: H-Lys-Lys-Lys-Cys-Ile-Ala-Lys-Asp-Tyr-Gly-Arg-Cys-Lys-Trp-Gly-Gly-Thr-Pro-Cys-Cys-Arg-Gly-Arg-Gly-Cys-Ile-Cys-Ser-Ile-Met-Gly-Thr-Asn-Cys-Glu-Cys-Lys-Pro-Arg-Leu-Ile-Met-Glu-Gly-Leu-Gly-Leu-Ala-OH

Key Structural Features:

- **ICK Motif:** The core of the toxin is a rigid scaffold stabilized by three disulfide bonds (Cys4-Cys20, Cys12-Cys25, Cys19-C36) forming a "knot," with a fourth bridge (Cys27-Cys34) often stabilizing a specific loop.
- **Secondary Structure:** The core adopts a triple-stranded antiparallel β -sheet.^[7]
- **Functional Tails:**
 - **N-terminus:** Positively charged (Lys-Lys-Lys) but not essential for binding.
 - **C-terminus:** Hydrophobic and flexible. In aqueous solution, it is disordered; however, in a membrane environment (micelles), it adopts a structured conformation critical for orienting the toxin near the channel voltage sensor.

Stability and Solubility

The ICK motif renders

-Aga IVA highly resistant to proteases and heat. However, the hydrophobic C-terminal tail makes the peptide "sticky," leading to significant losses on plastic surfaces (Eppendorf tubes, perfusion tubing) if not properly handled.

Mechanism of Action

Target Specificity

-Aga IVA is highly selective for the

subunit (CaV2.1) of voltage-gated calcium channels.

- **P-type Channels:** High-affinity block (~ 1–3 nM).
- **Q-type Channels:** Lower affinity block (~ 90–200 nM).

- N/L/R-type Channels: Insensitive at physiological concentrations (< 1 M).

Binding Site and Gating Modification

Unlike

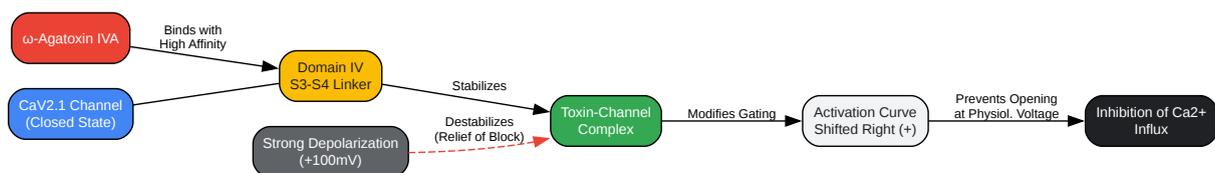
-Conotoxins (which physically occlude the pore),

-Aga IVA binds to the extracellular S3-S4 linker of Domain IV on the subunit.

- Mechanism: The toxin stabilizes the channel in the closed (resting) state. It shifts the voltage dependence of activation to more depolarized potentials.[8]
- Effect: Stronger depolarization is required to open the channel.
- Voltage-Dependent Reversal: Because the toxin binds to the voltage sensor, strong depolarizing pulses (e.g., +100 mV for 10 ms) can physically push the voltage sensor outward, destabilizing the toxin-channel complex and temporarily relieving the block. This is a hallmark signature of

-Aga IVA inhibition.

Visualization of Mechanism



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Figure 1: Mechanism of Action. [ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted">](#)

-Agatoxin IVA binds the S3-S4 linker, stabilizing the closed state. Block can be relieved by strong depolarization.

Comparative Pharmacology

Differentiating between Agatoxin variants is crucial for experimental design.

Feature	-Agatoxin IVA	-Agatoxin IVB	-Conotoxin MVIIIC
Source	Agelenopsis aperta	Agelenopsis aperta	Conus magus
Target	CaV2.1 (P-type > Q-type)	CaV2.1 (P-type > Q-type)	CaV2.1 (P/Q) & CaV2.2 (N)
Mechanism	Gating Modifier	Gating Modifier	Pore Blocker
Affinity (P-type)	~ 2 nM	~ 3 nM	Lower affinity
Reversibility	Voltage-dependent reversal	Voltage-dependent reversal	Slowly reversible / Irreversible
Kinetics	Slow onset	Slow onset	Faster onset

Note:

-Aga IVB is 71% identical to IVA and equipotent against P-type channels but is often used interchangeably in basic research.

Experimental Protocols

Reconstitution and Storage

Due to the hydrophobic C-terminus,

-Aga IVA adheres to plastics.

- Solvent: Dissolve lyophilized powder in water or 100 mM acetic acid.

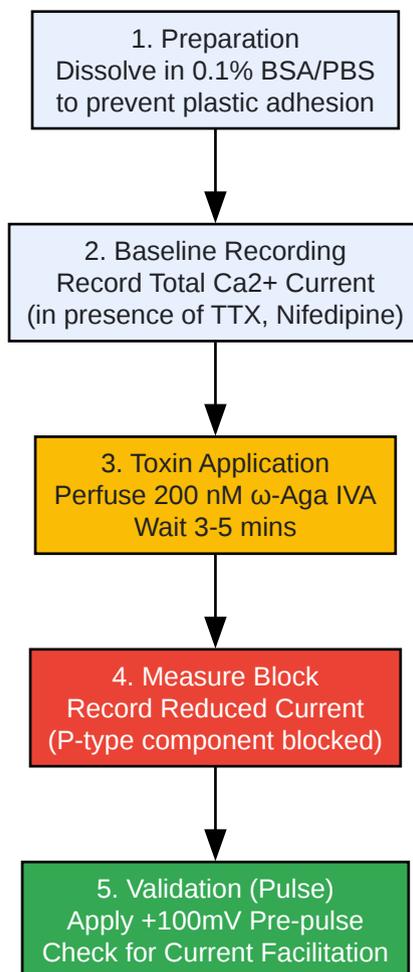
- Carrier Protein: Dilute into a buffer containing 0.1% BSA (Bovine Serum Albumin) or Cytochrome C to coat plastic surfaces and prevent toxin loss.
- Storage: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Electrophysiology (Patch Clamp) Workflow

To isolate P-type currents in neurons (e.g., Purkinje cells):

- Isolation Cocktail: Bath solution should contain blockers for other channels:
 - TTX (1 μM) for Na⁺ channels.
 - Nifedipine (10 μM) for L-type Ca²⁺ channels.
 - ω-Conotoxin GVIA (1 μM) for N-type Ca²⁺ channels.[3]
- Application:
 - Apply ω-Aga IVA at 200 nM to fully block P-type currents.
 - Wait 2–5 minutes for equilibrium (onset is slow).
- Validation (Pulse Protocol):
 - Apply a test pulse (e.g., -80 mV to +10 mV). Measure current reduction.
 - Apply a pre-pulse to +100 mV (10-20 ms) immediately before the test pulse.
 - Result: If the current recovers significantly after the pre-pulse, the block was mediated by ω-Aga IVA (gating modification).

Experimental Workflow Diagram



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Figure 2: Standard Patch-Clamp Workflow for isolating P-type currents.

Therapeutic & Clinical Relevance

While

-Aga IVA itself is not a marketed drug due to peptide delivery challenges, it is a critical lead compound and research tool for pathologies involving CaV2.1.

- Familial Hemiplegic Migraine Type 1 (FHM1): Caused by gain-of-function mutations in CACNA1A (CaV2.1).

-Aga IVA is used in animal models to study the excessive calcium influx associated with cortical spreading depression.

- Episodic Ataxia Type 2 (EA2): Associated with loss-of-function mutations.
- Pain Signaling: CaV2.1 regulates neurotransmitter release in the dorsal horn of the spinal cord. While N-type blockers (Ziconotide) are clinically approved, P/Q-type blockers are investigated for resistant pain phenotypes, though the therapeutic window is narrow due to potential motor side effects (ataxia).

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